

Application Note: Development of a Stability-Indicating HPLC Assay for Levalbuterol Tartrate

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Compound of Interest

Compound Name: *Levalbuterol Tartrate*

Cat. No.: *B1245021*

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Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Levalbuterol Tartrate** in the presence of its degradation products. The method is developed and validated according to the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to demonstrate the specificity and stability-indicating nature of the assay. This method is suitable for routine quality control and stability testing of **Levalbuterol Tartrate** drug substance and formulations.

Introduction

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β_2 -adrenergic receptor agonist used for the treatment of bronchospasm in patients with reversible obstructive airway disease, such as asthma.^{[1][2]} The chemical stability of **Levalbuterol Tartrate** is a critical attribute that can affect the safety and efficacy of the drug product.^[1] Therefore, a validated stability-indicating analytical method is essential to monitor the purity and potency of the drug substance and its formulations over their shelf life.^{[3][4]}

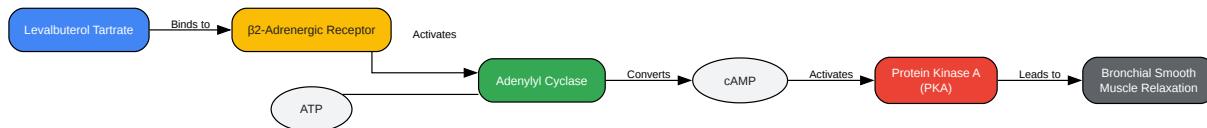
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.^[4] The ICH guidelines mandate the use of

forced degradation studies to demonstrate the specificity of such methods.[4] These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[5]

This application note provides a detailed protocol for a stability-indicating RP-HPLC method for **Levalbuterol Tartrate**, including the methodology for forced degradation studies and method validation.

Mechanism of Action of Levalbuterol

Levalbuterol selectively binds to β_2 -adrenergic receptors in the smooth muscles of the airways. [6][7] This binding activates the Gs alpha subunit of the receptor, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6][7] The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, leading to a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase.[6][8] This cascade of events results in the relaxation of bronchial smooth muscle, leading to bronchodilation.[2][7]



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Figure 1: Levalbuterol Signaling Pathway

Experimental Protocols Materials and Reagents

- **Levalbuterol Tartrate** Reference Standard
- HPLC grade acetonitrile and methanol
- Analytical reagent grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide (30%)

- Purified water (HPLC grade)
- 0.45 μ m membrane filters

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatograph equipped with a UV-Vis or photodiode array (PDA) detector and a data acquisition system was used.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	Acetonitrile and 0.1% v/v trifluoroacetic acid in water (Gradient)
Gradient Program	Time (min)
0	
20	
25	
27	
30	
Flow Rate	1.0 mL/min
Detection	UV at 278 nm
Injection Volume	20 μ L
Column Temperature	30°C
Diluent	Mobile Phase A (0.1% TFA in water) and Acetonitrile (80:20 v/v)

Table 1: Optimized Chromatographic Conditions

Preparation of Solutions

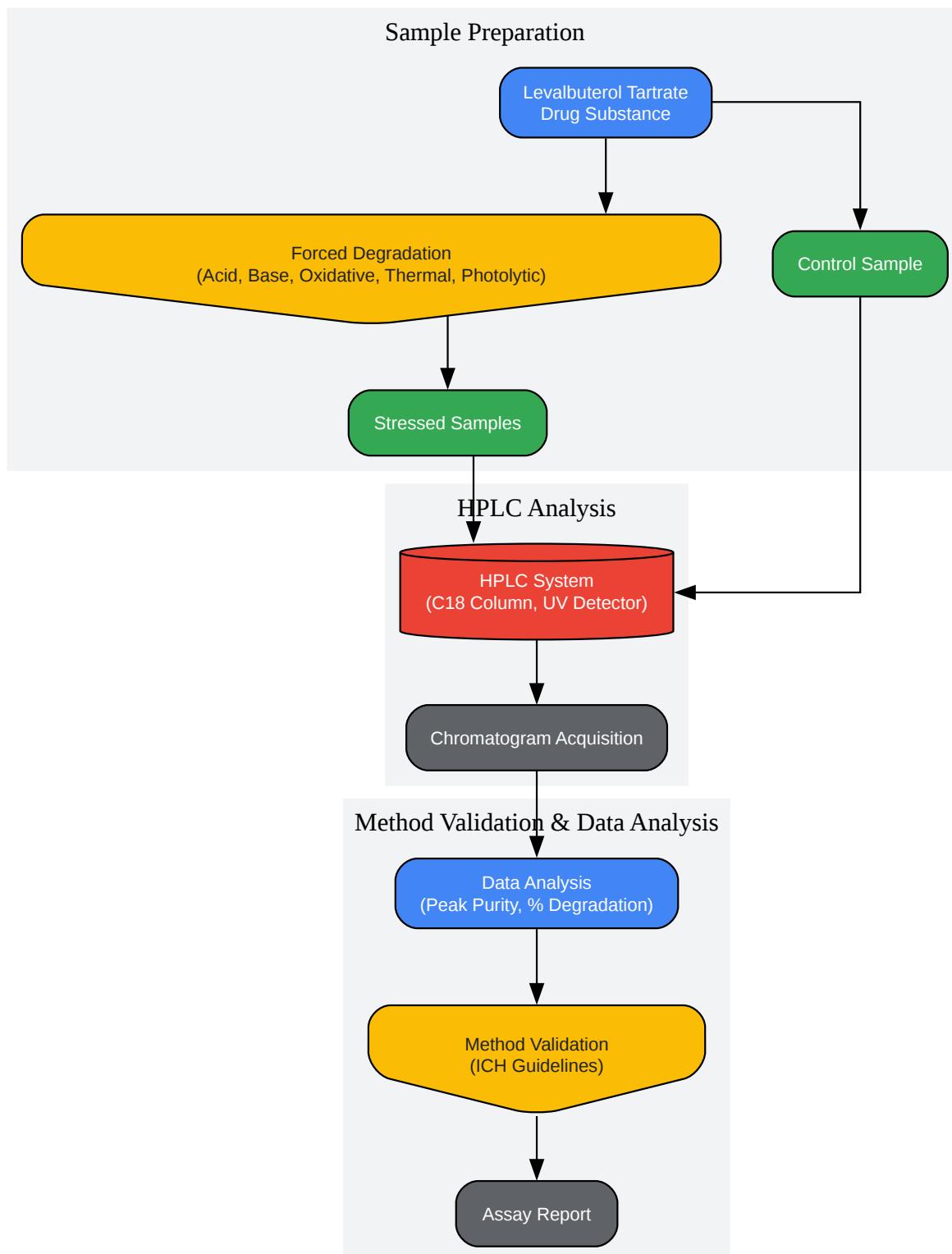
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **Levalbuterol Tartrate** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
- Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with diluent.
- Sample Stock Solution (1000 µg/mL): Prepare a stock solution of the drug product equivalent to 100 mg of **Levalbuterol Tartrate** in a 100 mL volumetric flask using the diluent.
- Working Sample Solution (100 µg/mL): Dilute 10 mL of the sample stock solution to 100 mL with diluent.

Forced Degradation Studies Protocol

Forced degradation studies were performed on the **Levalbuterol Tartrate** drug substance to demonstrate the stability-indicating nature of the method.[\[5\]](#) The target degradation was aimed at 5-20%.[\[4\]](#)

- Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Reflux the solution at 80°C for 2 hours. Cool and neutralize with 1N NaOH. Dilute to a final concentration of 100 µg/mL with diluent.
- Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Reflux the solution at 80°C for 1 hour. Cool and neutralize with 0.1N HCl. Dilute to a final concentration of 100 µg/mL with diluent.
- Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.
- Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 48 hours. After exposure, prepare a solution with a concentration of 100 µg/mL in diluent.
- Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours in a photostability chamber. After exposure, prepare a solution with a concentration of 100 µg/mL in diluent.

A control sample (unstressed) was prepared at a concentration of 100 µg/mL for comparison. All stressed samples were filtered through a 0.45 µm filter before injection into the HPLC system.



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Figure 2: Experimental Workflow

Results and Discussion

Method Development and Optimization

The primary objective was to develop a method that could separate **Levalbuterol Tartrate** from its potential degradation products. A C18 column was chosen for its versatility in reversed-phase chromatography. The mobile phase composition and gradient program were optimized to achieve good resolution and peak shape for the parent drug and all degradants. A detection wavelength of 278 nm was selected as it provided a good response for Levalbuterol.

Forced Degradation Studies

The results of the forced degradation studies are summarized in Table 2. Significant degradation was observed under acidic, basic, and oxidative conditions. **Levalbuterol Tartrate** was found to be relatively stable under thermal and photolytic stress. The chromatograms of the stressed samples showed well-resolved peaks for the degradation products from the parent Levalbuterol peak, demonstrating the specificity and stability-indicating nature of the method. Peak purity analysis confirmed that the Levalbuterol peak was pure in all stressed samples, indicating no co-elution of degradants.

Stress Condition	% Assay of Levalbuterol	% Degradation	Number of Degradation Peaks
Control	99.8	-	0
Acid Hydrolysis	85.2	14.6	2
Base Hydrolysis	88.9	10.9	2
Oxidative	82.5	17.3	3
Thermal	97.1	2.7	1
Photolytic	96.5	3.3	1

Table 2: Summary of Forced Degradation Results

Method Validation

The developed method was validated as per ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9]

Validation Parameter	Results	Acceptance Criteria (as per ICH)
Specificity	No interference from blanks, placebo, or degradation products at the retention time of Levalbuterol. Peak purity index > 0.999.	Peak should be pure.
Linearity	Linear over the concentration range of 20-150 µg/mL. Correlation coefficient (r^2) > 0.999.	$r^2 \geq 0.998$
Accuracy (% Recovery)	99.2% - 101.5%	98.0% - 102.0%
Precision (% RSD)	Intraday: < 0.5%, Interday: < 1.0%	RSD $\leq 2.0\%$
LOD	0.1 µg/mL	(Signal-to-Noise ratio of 3:1)
LOQ	0.3 µg/mL	(Signal-to-Noise ratio of 10:1)
Robustness	The method was found to be robust for small, deliberate variations in flow rate (± 0.1 mL/min), column temperature ($\pm 2^\circ\text{C}$), and mobile phase composition ($\pm 2\%$).	RSD should be within limits.

Table 3: Summary of Method Validation Data

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method for the determination of **Levalbuterol Tartrate** has been successfully developed and validated in accordance with ICH guidelines. The forced degradation studies confirmed that the method is

highly specific for the analysis of Levalbuterol in the presence of its degradation products. This method can be effectively used for the routine analysis and stability testing of **Levalbuterol Tartrate** in bulk drug and pharmaceutical formulations.

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